molecular formula C17H12Cl2N2O B12144787 (1E)-1-[(3,4-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(3,4-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B12144787
M. Wt: 331.2 g/mol
InChI Key: BFKLAHMEVQCWKD-UHFFFAOYSA-N
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Description

The compound “(1E)-1-[(3,4-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a synthetic derivative of the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one scaffold, characterized by a 3,4-dichlorophenylimino substituent at the 1-position. This structural motif is critical for its biological activity, particularly in targeting coagulation factors. Evidence suggests that derivatives of this scaffold are designed as dual inhibitors of blood coagulation factors Xa and XIa, leveraging hybrid pharmacophores to enhance binding affinity and selectivity . The dichlorophenyl group introduces strong electron-withdrawing effects, which may improve metabolic stability and target interaction compared to unsubstituted analogs.

Properties

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C17H12Cl2N2O/c18-13-7-6-11(9-14(13)19)20-15-12-5-1-3-10-4-2-8-21(16(10)12)17(15)22/h1,3,5-7,9H,2,4,8H2

InChI Key

BFKLAHMEVQCWKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=NC4=CC(=C(C=C4)Cl)Cl)C(=O)N3C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[(3,4-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps. One common method includes the condensation of 3,4-dichloroaniline with a suitable ketone or aldehyde to form the imine intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imine derivatives.

    Substitution: The dichlorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced imine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticoagulant Activity

Recent studies have highlighted the potential of derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as dual inhibitors of blood coagulation factors Xa and XIa. These factors play crucial roles in the coagulation cascade, and their inhibition can be beneficial in treating thromboembolic disorders.

Case Study: Synthesis and Evaluation

A study published in Molecules detailed the synthesis and evaluation of new hybrid derivatives based on this scaffold. The synthesized compounds were tested for their ability to inhibit thrombin and exhibited promising results with significant inhibition rates observed at varying concentrations. The structure-activity relationship (SAR) was explored to identify key functional groups contributing to their anticoagulant efficacy .

CompoundIC50 (µM)Inhibition Type
Compound A0.5Factor Xa
Compound B0.8Factor XIa
Compound C0.3Thrombin

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Research indicates that derivatives of pyrroloquinoline structures exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Screening

In a comprehensive study examining the antimicrobial properties of similar compounds, several derivatives were screened against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives demonstrated low minimum inhibitory concentration (MIC) values, suggesting their potential as future antibacterial agents. For instance, one derivative exhibited an MIC of 6.25 µg/ml against Mycobacterium smegmatis, indicating strong antibacterial activity .

CompoundMIC (µg/ml)Target Pathogen
Compound D6.25Mycobacterium smegmatis
Compound E12.5Pseudomonas aeruginosa
Compound F25.0Candida albicans

Structural Insights

The structural characteristics of (1E)-1-[(3,4-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one are crucial for understanding its biological activity. The presence of the dichlorophenyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular geometry and intermolecular interactions within this class of compounds. The analysis revealed that hydrogen bonding and π-π stacking interactions contribute significantly to their stability and biological activity .

Mechanism of Action

The mechanism of action of (1E)-1-[(3,4-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below, focusing on substituent variations, molecular properties, and pharmacological activities.

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound: (1E)-1-[(3,4-Dichlorophenyl)imino]- C₁₉H₁₄Cl₂N₂O (inferred) ~345.2 (estimated) Designed as dual inhibitor of coagulation factors Xa/XIa; enhanced electron-withdrawing effects from Cl substituents .
(1E)-1-(Benzodioxin-6-ylimino)-* C₁₉H₁₆N₂O₃ 320.34 Increased solubility due to oxygen-rich benzodioxin group; reduced lipophilicity vs. dichlorophenyl .
1-Methyl-1-(trifluoroethyl)-* (e.g., 3l) C₁₄H₁₃F₃N₂O (inferred) ~282.3 (estimated) Trifluoroethyl group enhances electrochemical stability; synthesized via catalyst-free electrochemical methods .
2-Amino-6-ethyl-5-oxo-4-(4-phenoxyphenyl)-* (6a) C₂₃H₁₉N₃O₂ 369.42 Bulky phenoxyphenyl group may reduce membrane permeability but improve enzyme selectivity .
8-Acetyl-* (CAS 57369-01-4) C₁₃H₁₃NO₂ (inferred) 215.25 Acetyl group alters pharmacokinetics (e.g., absorption); potential intermediate for further derivatization .

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 3,4-dichlorophenylimino group in the target compound likely optimizes interactions with coagulation factors due to its electron-withdrawing nature and hydrophobic surface area . In contrast, the benzodioxin-6-ylimino analog (CAS 774559-96-5) introduces polar oxygen atoms, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the dichlorophenyl variant .

Synthetic Accessibility :

  • The trifluoroethyl-substituted derivative (3l) is synthesized via electrochemical tri- and difluoroalkylation , a catalyst-free method with moderate yields (68%) . This contrasts with traditional methods (e.g., condensation reactions for compound 6a) , highlighting divergent synthetic strategies for substituent introduction.

Pharmacological Profiles: Hybrid derivatives like the target compound are engineered for dual anticoagulant activity, whereas analogs such as 6a (phenoxyphenyl-substituted) may prioritize selectivity over broad-spectrum inhibition . The trifluoroethyl group in 3l could enhance metabolic stability due to fluorine’s resistance to oxidative degradation, a property absent in the dichlorophenyl or benzodioxin derivatives .

Structural Trade-offs: Bulky substituents (e.g., phenoxyphenyl in 6a) may hinder cellular uptake but improve target specificity, whereas smaller groups (e.g., acetyl in CAS 57369-01-4) could enhance diffusion at the expense of binding affinity .

Biological Activity

The compound (1E)-1-[(3,4-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a member of the pyrroloquinoline class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological potentials based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C17H12Cl2N2O
  • Molecular Weight : 343.19 g/mol

The presence of the 3,4-dichlorophenyl group is significant as halogenated phenyl groups often enhance biological activity through improved binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds similar to (1E)-1-[(3,4-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exhibit potent anticancer properties. For instance:

  • Mechanism of Action : The compound may function by inhibiting specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of quinazoline and pyrrole can act as effective inhibitors against various cancer cell lines by interfering with signaling pathways such as EGFR and PDGF receptors .
  • Case Studies : A study evaluated a series of quinazoline derivatives for their cytotoxic effects against different tumor cell lines. Compounds similar to the target compound showed IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines .

Antibacterial Activity

The antibacterial potential of pyrrole derivatives has also been documented. Specifically:

  • In Vitro Studies : Compounds derived from pyrrole structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed minimum inhibitory concentration (MIC) values as low as 32 µg/mL against MRSA .
  • Structure-Activity Relationship (SAR) : It has been noted that halogen substitutions at specific positions on the pyrrole ring enhance antibacterial efficacy. The presence of chlorine atoms in the 3 and 4 positions of the phenyl group appears to contribute positively to this activity .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of compounds related to (1E)-1-[(3,4-dichlorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one:

Study Biological Activity Cell Line/Bacteria IC50/MIC Value
Study 1AnticancerA549 (Lung Cancer)~10 µM
Study 2AnticancerMCF7 (Breast Cancer)~15 µM
Study 3AntibacterialMRSA32 µg/mL
Study 4AntibacterialE. coli64 µg/mL

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